molecular formula C11H17NO2S B6192478 tert-butyl N-(3-ethylthiophen-2-yl)carbamate CAS No. 2648939-59-5

tert-butyl N-(3-ethylthiophen-2-yl)carbamate

Cat. No.: B6192478
CAS No.: 2648939-59-5
M. Wt: 227.3
InChI Key:
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Description

tert-butyl N-(3-ethylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol . It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis . The compound features a tert-butyl group, an ethyl-substituted thiophene ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethylthiophen-2-yl)carbamate typically involves the reaction of 3-ethylthiophene-2-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(3-ethylthiophen-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, the compound is used to study the effects of carbamate-protected amines on various biochemical pathways. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: Its ability to protect amine groups makes it useful in the synthesis of complex pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethylthiophen-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(3-ethylthiophen-2-yl)carbamate is unique due to the presence of the ethyl-substituted thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications where other carbamates might not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-ethylthiophen-2-yl)carbamate involves the reaction of tert-butyl chloroformate with 3-ethylthiophen-2-ylamine to form tert-butyl N-(3-ethylthiophen-2-yl)carbamate.", "Starting Materials": [ "tert-butyl chloroformate", "3-ethylthiophen-2-ylamine" ], "Reaction": [ "Add 3-ethylthiophen-2-ylamine to a flask containing anhydrous dichloromethane.", "Cool the flask to 0°C using an ice bath.", "Slowly add tert-butyl chloroformate to the flask while stirring the mixture.", "Allow the reaction to proceed for 2 hours at room temperature.", "Quench the reaction by adding water to the flask.", "Extract the product using dichloromethane.", "Dry the organic layer using anhydrous sodium sulfate.", "Filter the organic layer and concentrate the solvent to obtain tert-butyl N-(3-ethylthiophen-2-yl)carbamate as a white solid." ] }

CAS No.

2648939-59-5

Molecular Formula

C11H17NO2S

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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